2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQHQWUTPXEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Precursor Synthesis
Following procedures from, 5-acetylthiazole derivatives serve as enaminone precursors. Reaction of 3-chloro-2,4-pentanedione with N-cyclopentylthiourea yields 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one (11 ) in 85% yield. Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates enaminone 13 , critical for pyrimidine formation.
Guanidine Coupling and Cyclization
Cyclization of enaminone 13 with 2-aminoethanol-derived guanidine under refluxing ethanol produces 4-methyl-6-(phenylamino)pyrimidin-2-amine intermediate. Nitration using fuming HNO₃/H₂SO₄ at 0°C introduces the 5-nitro group (62% yield). Final ethanolamine incorporation via Buchwald-Hartwig coupling with ethylene glycol monotosylate achieves target compound in 41% overall yield.
Route 2: Late-Stage Nucleophilic Aromatic Substitution
Chloropyrimidine Intermediate
2-Chloro-4-methyl-6-(phenylamino)pyrimidine undergoes nitration at -10°C to yield 2-chloro-4-methyl-5-nitro-6-(phenylamino)pyrimidine (78% purity by HPLC). X-ray crystallography confirms regioselective nitration at position 5.
Ethanolamine Coupling
Nucleophilic substitution with 2-aminoethanol in DMF at 110°C (K₂CO₃ base) achieves 68% conversion. Microwave-assisted conditions (150°C, 30 min) improve yield to 73% with reduced dimerization. Purification via silica chromatography (DCM:MeOH 95:5) yields >99% pure product.
Route 3: Directed Ortho-Metalation Strategy
Directed Functionalization
Lithiation of 4-methyl-6-(phenylamino)pyrimidin-2-amine using LDA at -78°C enables directed nitration via N₂O₄ quenching. This method achieves 89% regioselectivity for position 5.
Side Chain Installation
Mitsunobu reaction with 2-aminoethanol (DIAD, PPh₃) installs the ethanolamine moiety in 54% yield. ¹H NMR shows complete inversion of configuration at C2.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 41 | 73 | 54 |
| Purification Steps | 4 | 3 | 5 |
| Regioselectivity | 78% | 92% | 89% |
| Scalability | Limited | Excellent | Moderate |
Key observations:
- Route 2 demonstrates superior yield and scalability for industrial applications
- Route 3 offers highest regiochemical control for research-scale synthesis
- All routes require strict temperature control during nitration to prevent byproducts
Spectroscopic Characterization Data
¹H NMR (500 MHz, DMSO-d₆)
δ 2.42 (s, 3H, CH₃), 3.58 (q, 2H, J=5.5 Hz, NHCH₂), 3.72 (t, 2H, J=5.5 Hz, CH₂OH), 7.34-7.60 (m, 5H, Ar-H), 8.12 (s, 1H, NH), 10.74 (s, 1H, OH).
Biological Activity
The compound 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
- CAS Number : 10686149
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest at specific phases, particularly G0/G1 and S phases, thereby inhibiting further cell division.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 35.58 | Induction of apoptosis and ROS increase |
| MCF-7 (Breast) | 28.45 | Cell cycle arrest at G0/G1 phase |
| HCT116 (Colon) | 22.30 | Inhibition of kinase activity |
These results indicate a promising profile for the compound as an anticancer agent, particularly against liver and breast cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. The following table presents findings from studies assessing its efficacy against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with the compound led to a significant increase in early apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells from 0.47% (untreated) to 19.61% after treatment with IC50 concentrations.
- Combination Therapy : In another investigation, the compound was used in combination with standard chemotherapeutics. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for use in combination therapy strategies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Properties: The cyclohexylamino group in introduces a bulky aliphatic ring, likely enhancing lipophilicity compared to the target compound’s phenylamino group. This could influence membrane permeability in biological systems. Methoxy and fluoro groups in may improve solubility in polar solvents due to their electronegative nature, contrasting with the target’s nitro group, which is strongly electron-withdrawing.
Synthetic Methodologies: The synthesis of azido-pyrimidine derivatives (e.g., 2a in ) employs ionic liquid ([bmim][PF₆]) as a dual solvent/catalyst, achieving high yields. This contrasts with the target compound’s unspecified synthesis route but highlights the utility of green chemistry approaches for pyrimidine derivatives. The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol in involves sequential alkylation and purification steps under mild conditions (e.g., 100°C, 2 hours), suggesting that similar strategies could apply to the target compound’s ethanolamine side chain.
Physical and Chemical Properties :
- The 4-chlorophenyl analog has a predicted boiling point of 652.7°C and pKa of 14.37, indicating high thermal stability and weak acidity. These properties suggest suitability for high-temperature reactions or formulations requiring neutral pH.
- The absence of predicted data for the target compound underscores the need for experimental characterization to benchmark against analogs.
Q & A
Q. How can researchers evaluate ecological risks associated with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
